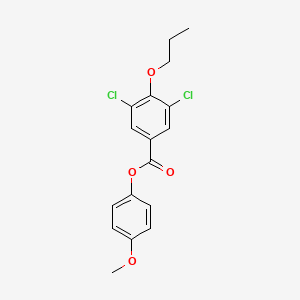![molecular formula C14H16N2O2 B4645959 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4645959.png)
5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide
Overview
Description
5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide, also known as AFQ056, is a potent and selective inhibitor of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
Mechanism of Action
5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide acts as a selective antagonist of the mGluR5 receptor, which is a member of the G protein-coupled receptor family. This receptor is widely distributed throughout the brain and is involved in a variety of physiological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide reduces the excessive signaling that is thought to underlie the symptoms of Fragile X syndrome and other neurological disorders.
Biochemical and Physiological Effects:
5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its effects on cognitive function and anxiety-like behavior, 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide has been shown to reduce hyperactivity and improve social behavior in Fragile X syndrome models. It has also been shown to reduce dyskinesia in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide for lab experiments is its high selectivity for mGluR5, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several areas of future research that could help to further elucidate the potential therapeutic applications of 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide. One area of interest is in addiction, where mGluR5 has been implicated in the development of drug-seeking behavior. Another area of interest is in neurodegenerative diseases such as Alzheimer's and Huntington's, where mGluR5 has been shown to play a role in synaptic dysfunction and neuronal death. Finally, further studies are needed to determine the long-term safety and efficacy of 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide in humans, and to identify potential side effects or drug interactions that could limit its clinical use.
Scientific Research Applications
5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the most promising areas of research is in Fragile X syndrome, a genetic disorder characterized by intellectual disability, behavioral problems, and social anxiety. 5-methyl-N-[1-(4-methylphenyl)ethyl]-3-isoxazolecarboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.
properties
IUPAC Name |
5-methyl-N-[1-(4-methylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9-4-6-12(7-5-9)11(3)15-14(17)13-8-10(2)18-16-13/h4-8,11H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUKTHUIMQRDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(1-adamantyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B4645876.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4645881.png)



![ethyl 2-[(4-isopropoxybenzoyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4645906.png)
![2-(2,6-dichlorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4645917.png)
![3-({[1-(4-bromobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4645924.png)
![1-methyl-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4645945.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole](/img/structure/B4645953.png)
![3-butoxy-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4645973.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4645975.png)
![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4645984.png)
